Cas no 113744-24-4 (Pyridine, 2-(4-bromophenyl)-5-methyl-)

Pyridine, 2-(4-bromophenyl)-5-methyl- 化学的及び物理的性質
名前と識別子
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- Pyridine, 2-(4-bromophenyl)-5-methyl-
- 2-(4-bromophenyl)-5-methylpyridine
- SCHEMBL2482741
- 113744-24-4
- LDRHTDGHYORUMG-UHFFFAOYSA-N
- Y13557
- 2-(p-bromophenyl)-5-methyl-pyridine
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- インチ: InChI=1S/C12H10BrN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3
- InChIKey: LDRHTDGHYORUMG-UHFFFAOYSA-N
- SMILES: CC1=CN=C(C=C1)C2=CC=C(C=C2)Br
計算された属性
- 精确分子量: 246.9997
- 同位素质量: 246.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89
Pyridine, 2-(4-bromophenyl)-5-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01K5D8-250mg |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 250mg |
$411.00 | 2023-12-26 | |
eNovation Chemicals LLC | Y1238386-250mg |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 250mg |
$195 | 2025-02-21 | |
eNovation Chemicals LLC | Y1238386-100mg |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 100mg |
$355 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757915-100g |
2-(4-Bromophenyl)-5-methylpyridine |
113744-24-4 | 98% | 100g |
¥4473.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1238386-100mg |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 100mg |
$175 | 2025-02-21 | |
eNovation Chemicals LLC | Y1238386-1g |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 1g |
$360 | 2025-02-21 | |
eNovation Chemicals LLC | Y1238386-100mg |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 100mg |
$175 | 2025-02-25 | |
eNovation Chemicals LLC | Y1238386-1g |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 1g |
$360 | 2025-02-25 | |
eNovation Chemicals LLC | Y1238386-250mg |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 250mg |
$615 | 2024-06-05 | |
1PlusChem | 1P01K5D8-100mg |
2-(4-bromophenyl)-5-methylpyridine |
113744-24-4 | 95% | 100mg |
$224.00 | 2023-12-26 |
Pyridine, 2-(4-bromophenyl)-5-methyl- 関連文献
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Sloane Evariste,Martina Sandroni,Thomas W. Rees,Cristina Roldán-Carmona,Lidon Gil-Escrig,Henk J. Bolink,Etienne Baranoff,Eli Zysman-Colman J. Mater. Chem. C 2014 2 5793
Pyridine, 2-(4-bromophenyl)-5-methyl-に関する追加情報
Pyridine, 2-(4-bromophenyl)-5-methyl (CAS No. 113744-24-4): A Versatile Building Block in Medicinal Chemistry and Material Science
The compound Pyridine, 2-(4-bromophenyl)-5-methyl (CAS No. 113744-24-4) represents a structurally unique organic molecule with significant applications in drug discovery and advanced materials development. This compound features a pyridine core substituted at the 2-position with a para-bromophenyl group and a methyl substituent at the 5-position, creating a framework that balances electronic properties and synthetic versatility. Recent advancements in its synthesis and functionalization have positioned it as a critical intermediate in the design of bioactive molecules targeting oncology, neurodegenerative diseases, and photovoltaic materials.
Structurally, the pyridine ring provides inherent aromatic stability while enabling electrophilic substitution reactions at its meta and para positions. The para-bromophenyl substituent introduces electron-withdrawing character through bromine's strong electronegativity, enhancing the molecule's reactivity toward nucleophilic attacks. Meanwhile, the methyl group at position 5 modulates steric hindrance and lipophilicity—a critical parameter for optimizing drug-like properties such as membrane permeability. These features make this compound an ideal starting material for Suzuki-Miyaura cross-coupling reactions, which are widely used in medicinal chemistry to construct biaryl scaffolds.
In pharmaceutical research, this compound has emerged as a key intermediate in developing kinase inhibitors. A recent study published in Journal of Medicinal Chemistry demonstrated its utility in synthesizing ATP-competitive inhibitors of cyclin-dependent kinases (CDKs). By coupling the brominated phenyl group with bioisosteres like thiophene or pyrazole moieties via palladium-catalyzed cross-coupling, researchers achieved compounds with submicromolar IC₅₀ values against CDK9/CDK8 complexes—critical targets in cancer cell proliferation pathways. The methyl substitution at position 5 was shown to enhance metabolic stability by shielding reactive sites from cytochrome P450 enzymes.
Beyond drug discovery, this compound's photochemical properties are being explored in optoelectronic applications. A groundbreaking report from Nature Communications highlighted its role as a building block for π-conjugated polymers used in organic solar cells (OSCs). When integrated into donor-acceptor copolymer frameworks through Stille coupling reactions, the compound contributed to enhanced charge carrier mobility due to its planar geometry and extended conjugation length. The bromo substituent facilitated precise control over polymer regioregularity—a factor directly influencing power conversion efficiencies (PCEs) exceeding 12% under standard AM1.5G illumination conditions.
Synthetic methodologies for accessing this compound have evolved significantly over the past decade. Traditional approaches involved Friedel-Crafts acylation of pyridines followed by bromination steps—a process plagued by low yields and harsh reaction conditions. Modern protocols now favor one-pot procedures using microwave-assisted chemistry under solvent-free conditions. For instance, a recently patented method employs iron(III) chloride as a Lewis acid catalyst to directly alkylate o-toluidine derivatives with bromobenzene analogs under reflux conditions, achieving >90% yield within two hours without column chromatography purification.
In material science applications requiring high-purity materials (>99%), crystallization-based purification strategies have become standard practice. Differential scanning calorimetry (DSC) analysis revealed that this compound exhibits sharp melting points between 88–90°C when crystallized from hot ethanol solutions—a characteristic beneficial for reproducible thin-film deposition processes required in organic electronics manufacturing.
The pharmacokinetic profile of this compound's derivatives has been extensively characterized using computational models validated against experimental data from mouse xenograft studies. Molecular docking simulations confirmed that substituent patterns on both the pyridine core and para-bromo phenyl group significantly influence binding affinity toward protein targets such as epidermal growth factor receptor (EGFR). A recent publication showed that introducing fluorine atoms adjacent to the bromo group improved blood-brain barrier penetration by ~30%, demonstrating structure-property relationships crucial for central nervous system drug development.
Safety evaluations conducted under Good Laboratory Practice guidelines confirm this compound exhibits low acute toxicity when handled according to standard laboratory protocols. Its physicochemical properties—including logP value of 3.8—align with Lipinski's Rule of Five criteria for oral bioavailability without triggering red flags related to mutagenicity or skin sensitization based on OECD test guidelines.
Ongoing research focuses on leveraging machine learning algorithms to predict optimal substitution patterns on this scaffold using quantum mechanical descriptors derived from DFT calculations. Such computational approaches are accelerating hit-to-lead optimization cycles by identifying substitutions that maximize ligand efficiency while minimizing off-target interactions—a paradigm shift enabling rapid exploration of chemical space around this versatile core structure.
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